molecular formula C4H7F3N2O B2538647 4,4,4-trifluoro-N'-hydroxybutanimidamide CAS No. 1344881-15-7

4,4,4-trifluoro-N'-hydroxybutanimidamide

Cat. No.: B2538647
CAS No.: 1344881-15-7
M. Wt: 156.108
InChI Key: MEXUJHMSOBRXAV-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-N’-hydroxybutanimidamide is a chemical compound with the molecular formula C4H7F3N2O It is characterized by the presence of trifluoromethyl and hydroxy groups attached to a butanimidamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-trifluoro-N’-hydroxybutanimidamide typically involves the reaction of 4,4,4-trifluorobutanal with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

4,4,4-Trifluorobutanal+Hydroxylamine4,4,4-Trifluoro-N’-hydroxybutanimidamide\text{4,4,4-Trifluorobutanal} + \text{Hydroxylamine} \rightarrow \text{4,4,4-Trifluoro-N'-hydroxybutanimidamide} 4,4,4-Trifluorobutanal+Hydroxylamine→4,4,4-Trifluoro-N’-hydroxybutanimidamide

Industrial Production Methods

Industrial production of 4,4,4-trifluoro-N’-hydroxybutanimidamide may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and quality control to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-N’-hydroxybutanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

4,4,4-Trifluoro-N’-hydroxybutanimidamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4,4-trifluoro-N’-hydroxybutanimidamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The hydroxy group may also play a role in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,4-Trifluorobutanal
  • 4,4,4-Trifluorobutanamide
  • 4,4,4-Trifluorobutanol

Uniqueness

4,4,4-Trifluoro-N’-hydroxybutanimidamide is unique due to the presence of both trifluoromethyl and hydroxy groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

4,4,4-trifluoro-N'-hydroxybutanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F3N2O/c5-4(6,7)2-1-3(8)9-10/h10H,1-2H2,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEXUJHMSOBRXAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(F)(F)F)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(F)(F)F)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1344881-15-7
Record name 4,4,4-trifluoro-N'-hydroxybutanimidamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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